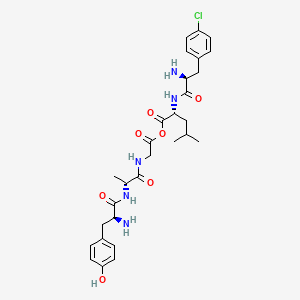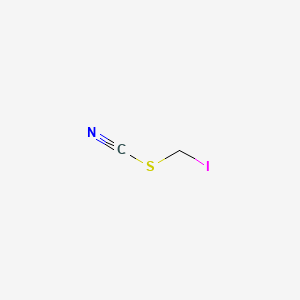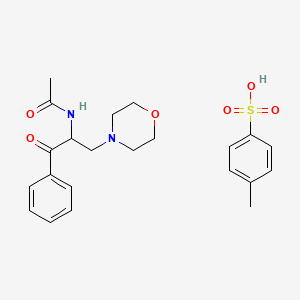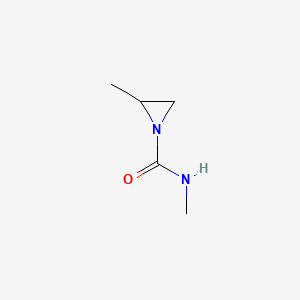
Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester typically involves the reaction of 3-methoxyphenyl isothiocyanate with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate thiazole ring, which is then acylated to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The ethyl ester group can facilitate the compound’s transport across cell membranes, increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, methyl ester
- Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, propyl ester
- Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, butyl ester
Uniqueness
Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing the compound’s solubility and bioavailability compared to its methyl or propyl ester analogs .
Propriétés
Numéro CAS |
74604-51-6 |
|---|---|
Formule moléculaire |
C14H14N2O4S |
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
ethyl 2-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C14H14N2O4S/c1-3-20-13(18)12(17)16-14-15-11(8-21-14)9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,15,16,17) |
Clé InChI |
MBOPPDKVLNHQLD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















